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Compound of Interest

Rhodanine, 3-(3,4-
Compound Name: _
dimethoxyphenethyl)-

Cat. No.: B1362438

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available experimental data specifically for "Rhodanine, 3-(3,4-
dimethoxyphenethyl)-" is limited. This document provides a comprehensive overview based
on data from closely related analogues, namely the 5-methyl and 5-ethyl derivatives, and
general principles of the rhodanine scaffold.

Introduction

Rhodanine and its derivatives represent a significant class of five-membered heterocyclic
compounds that are considered "privileged scaffolds” in medicinal chemistry.[1][2] Their
versatile structure allows for extensive chemical modification, leading to a broad spectrum of
biological activities.[3][4] This guide focuses on the chemical properties, synthetic
methodologies, and biological context of 3-(3,4-dimethoxyphenethyl)rhodanine and its closely
related analogues.

Core Chemical Properties

While specific experimental data for 3-(3,4-dimethoxyphenethyl)rhodanine is not readily
available, the fundamental properties can be inferred from its structural components: the
rhodanine core and the 3-(3,4-dimethoxyphenethyl) substituent. The rhodanine ring provides a
reactive methylene group at the 5-position, a thiocarbonyl group, and a lactam moiety, all of
which are key to its chemical reactivity and biological interactions.
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Physicochemical Data of Analogue Compounds

The following tables summarize the computed physicochemical properties for the closely

related 5-methyl and 5-ethyl derivatives of the target compound.

Table 1: Properties of 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine

Property Value
Molecular Formula C14H17NOsS:2
Molecular Weight 311.4 g/mol

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-

IUPAC Name ) ] o
sulfanylidene-1,3-thiazolidin-4-one

InChl Key VJICUUIJOMOFSRV-UHFFFAOYSA-N
CCI1C(=0)N(C(=S)Ss1)Ccccec2=CcCc(=C(Cc=C2)0C

SMILES (=O)N(C(=S)S1) (=C( )

)oC

Predicted XlogP

3.2

Source: Adapted from PubChem CID 211711.

Table 2: Properties of 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine

Property Value

Molecular Formula C15H19NOs3S:2

Molecular Weight 325.5 g/mol
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-

IUPAC Name 12 ) y? .y.) VI Y
sulfanylidene-1,3-thiazolidin-4-one

InChl Key QWHCKXMMUNILEB-UHFFFAOY SA-N
CCCLC(=0O)N(C(=S)s1)ccc2=CCc(=C(C=C2)0

SMILES
C)oC

Predicted XlogP 3.7
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Source: Adapted from PubChem CID 211712.

Experimental Protocols

The synthesis of 3-substituted rhodanines is a well-established process in organic chemistry.
The following represents a general, representative protocol.

General Synthesis of 3-Substituted Rhodanines

A common and efficient method for the synthesis of N-substituted rhodanines is a one-pot,
three-component reaction.[5][6]

Objective: To synthesize a 3-substituted rhodanine from a primary amine, carbon disulfide, and
an a-halo-acetyl halide or equivalent.

Materials:

Primary amine (e.g., 3,4-dimethoxyphenethylamine)

Carbon disulfide (CS2)

Chloroacetic acid

Base (e.g., sodium hydroxide, triethylamine)

Solvent (e.g., ethanol, water, or a biphasic system)

Acid (for workup, e.g., HCI)

Procedure:

o Formation of Dithiocarbamate: The primary amine (1 equivalent) is dissolved in a suitable
solvent. A base (e.g., sodium hydroxide, 2 equivalents) is added, and the mixture is cooled in
an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise with vigorous stirring. The
reaction is typically stirred at room temperature for several hours to form the dithiocarbamate
salt intermediate.[7]
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e Reaction with Chloroacetic Acid: Chloroacetic acid (1 equivalent), often neutralized with a
base, is added to the reaction mixture. The mixture is then heated to reflux for several hours.
This step involves the S-alkylation of the dithiocarbamate followed by intramolecular
cyclization.[8]

o Cyclization and Workup: After reflux, the reaction mixture is cooled and acidified with a
mineral acid (e.g., HCI) to precipitate the 3-substituted rhodanine product.

 Purification: The crude product is collected by filtration, washed with water, and can be
further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 5-Arylidene Derivatives via Knoevenagel
Condensation

The active methylene group at the 5-position of the rhodanine ring readily undergoes
Knoevenagel condensation with aldehydes to produce 5-arylidene rhodanine derivatives.[9][10]

Objective: To introduce a substituent at the 5-position of a 3-substituted rhodanine.

Materials:

3-substituted rhodanine (e.g., 3-(3,4-dimethoxyphenethyl)rhodanine)

Aromatic aldehyde

Catalyst (e.g., piperidine, sodium acetate)

Solvent (e.g., acetic acid, ethanol)

Procedure:

o The 3-substituted rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) are
dissolved in a suitable solvent, such as glacial acetic acid.

o A catalytic amount of a base, like sodium acetate or piperidine, is added to the mixture.[11]

e The reaction mixture is heated to reflux for a period ranging from a few hours to overnight,
with the reaction progress monitored by thin-layer chromatography (TLC).
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e Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

e The solid product is washed with a cold solvent (e.g., ethanol, water) to remove impurities
and dried. Recrystallization can be performed for further purification.

Visualizations
Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3,5-disubstituted
rhodanine derivative.
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Step 1: N-Substitution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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